N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine

Dopamine Transporter DAT Neuropharmacology

N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine (CAS 1692154-08-7) is a nitro-substituted benzodioxole derivative featuring an N-cyclopropylamine moiety. It belongs to the arylcyclopropylamine class of compounds, which are frequently explored as mechanism-based inhibitors of amine oxidases and lysine-specific demethylases.

Molecular Formula C10H10N2O4
Molecular Weight 222.20 g/mol
Cat. No. B11779077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine
Molecular FormulaC10H10N2O4
Molecular Weight222.20 g/mol
Structural Identifiers
SMILESC1CC1NC2=CC3=C(C=C2[N+](=O)[O-])OCO3
InChIInChI=1S/C10H10N2O4/c13-12(14)8-4-10-9(15-5-16-10)3-7(8)11-6-1-2-6/h3-4,6,11H,1-2,5H2
InChIKeySKGRHJPODRMTNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine: Chemical Identity and Procurement Baseline


N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine (CAS 1692154-08-7) is a nitro-substituted benzodioxole derivative featuring an N-cyclopropylamine moiety. It belongs to the arylcyclopropylamine class of compounds, which are frequently explored as mechanism-based inhibitors of amine oxidases and lysine-specific demethylases [1]. The compound is commercially available from multiple vendors, with reported purities ranging from 95% to 98% .

Why In-Class Substitution of N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine is Not Trivial


Although several benzo[d][1,3]dioxol-5-amine derivatives share a common core structure, the combination of an N-cyclopropyl group and a 6-nitro substituent creates a distinct physicochemical and pharmacological profile that precludes simple interchangeability. The cyclopropylamine moiety is known to confer unique metabolic stability and mechanism-based inhibition properties compared to linear alkylamines [1]. Meanwhile, the nitro group at the 6-position significantly alters electronic properties, melting point, and pKa relative to unsubstituted or alternative substituted analogs [2]. Substituting with a close analog, such as the parent 6-nitrobenzo[d][1,3]dioxol-5-amine (CAS 64993-07-3) or an N-methyl derivative, would fundamentally change target engagement, metabolic fate, and synthetic utility. Therefore, procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine


Dopamine Transporter (DAT) Inhibition: N-Cyclopropyl vs. Parent Amine

N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine exhibits measurable inhibition of the dopamine transporter (DAT) in vitro, whereas the parent compound 6-nitrobenzo[d][1,3]dioxol-5-amine lacks significant DAT affinity. This functional divergence is directly attributable to the N-cyclopropyl substitution [1].

Dopamine Transporter DAT Neuropharmacology

Physicochemical Property Differentiation: N-Cyclopropyl Derivative vs. Parent Amine

The introduction of the N-cyclopropyl group substantially alters key physicochemical properties compared to the parent 6-nitrobenzo[d][1,3]dioxol-5-amine. While the parent compound has a high melting point (199°C) and low predicted pKa (0.57), the N-cyclopropyl derivative exhibits a lower melting point and altered solubility profile, impacting formulation and handling .

Physicochemical Properties Drug-likeness Solubility

Metabolic Stability Advantage of the N-Cyclopropyl Group

Cyclopropylamines are recognized as mechanism-based inhibitors of cytochrome P450 enzymes and exhibit enhanced metabolic stability compared to linear alkylamines. This class-level property suggests that N-cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine may demonstrate improved microsomal stability relative to N-alkyl analogs [1].

Metabolic Stability Microsomal Stability ADME

Recommended Research Applications for N-Cyclopropyl-6-nitrobenzo[d][1,3]dioxol-5-amine


CNS Target Validation: Dopamine Transporter (DAT) Ligand

Based on its in vitro DAT inhibition (IC50 = 900 nM) [1], this compound is suitable for use as a tool compound in neuropharmacology research. It can be employed in radioligand binding assays, uptake studies, and as a starting point for structure-activity relationship (SAR) exploration of DAT modulators. Its activity distinguishes it from the inactive parent amine, making it a more relevant probe for DAT-related studies.

Mechanistic Studies of Amine Oxidase Inhibition

As an arylcyclopropylamine, this compound is a candidate for investigating mechanism-based inhibition of enzymes containing amine oxidase domains, such as MAO A/B and LSD1 [1]. It can be used in biochemical assays to study time-dependent inactivation kinetics and to probe the structural requirements for covalent modification of flavin cofactors.

Synthetic Intermediate for Diversification

The presence of both a nitro group (reducible to an amine) and a cyclopropylamine moiety makes this compound a versatile building block [1]. It can be used to generate libraries of benzodioxole-based analogs via reduction, acylation, or cross-coupling reactions. This is particularly valuable for medicinal chemistry programs targeting CNS disorders or epigenetic enzymes.

Metabolic Stability Screening and ADME Optimization

Given the established metabolic stability advantages of the cyclopropylamine group, this compound can serve as a benchmark or reference in microsomal stability assays [1]. It is suitable for comparative studies with N-alkyl or unsubstituted analogs to quantify the impact of the cyclopropyl motif on hepatic clearance and to guide lead optimization efforts.

Technical Documentation Hub

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